molecular formula C12H8S B1357011 Dibenzothiophene-d8 CAS No. 33262-29-2

Dibenzothiophene-d8

Cat. No.: B1357011
CAS No.: 33262-29-2
M. Wt: 192.31 g/mol
InChI Key: IYYZUPMFVPLQIF-PGRXLJNUSA-N
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Description

Dibenzothiophene-d8 is a deuterated form of dibenzothiophene, an organosulfur compound consisting of two benzene rings fused to a central thiophene ring. The chemical formula for this compound is C12D8S, where all hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in various analytical techniques due to its stability and unique isotopic properties.

Biochemical Analysis

Biochemical Properties

Dibenzothiophene-d8 plays a significant role in biochemical reactions, particularly in the desulfurization processes. It interacts with various enzymes, such as those from the Rhodococcus genus, which are capable of desulfurizing dibenzothiophene through the 4-S pathway . This pathway involves the cleavage of carbon-sulfur bonds, leading to the formation of 2-hydroxybiphenyl and other metabolites . The enzymes involved in this process include DszA, DszB, and DszC, which work sequentially to remove sulfur from this compound . These interactions are crucial for understanding the biochemical mechanisms underlying sulfur metabolism and its removal from fossil fuels.

Cellular Effects

This compound has been shown to influence various cellular processes. In studies involving microbial cells, it has been observed that the compound can be metabolized to less toxic forms, thereby reducing its overall toxicity . The desulfurization process mediated by this compound affects cell signaling pathways and gene expression related to sulfur metabolism . Additionally, the compound’s interaction with cellular enzymes can lead to changes in cellular metabolism, particularly in the pathways involved in sulfur assimilation and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with desulfurization enzymes. The initial step involves the binding of this compound to the active site of the enzyme DszC, which catalyzes the oxidation of the sulfur atom . This is followed by the action of DszA and DszB, which further process the oxidized intermediate to release sulfur and produce 2-hydroxybiphenyl . These enzymatic reactions are highly specific and involve precise molecular interactions that facilitate the cleavage of carbon-sulfur bonds . The changes in gene expression observed during this process are indicative of the regulatory mechanisms that control sulfur metabolism in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability and degradation. It has been found that this compound is relatively stable under standard laboratory conditions, but its degradation can be accelerated in the presence of specific microbial enzymes . Long-term studies have shown that the desulfurization process can lead to a gradual reduction in the compound’s concentration, with corresponding changes in cellular function and metabolism . These temporal effects are important for understanding the dynamics of sulfur metabolism and the potential long-term impacts of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in various animal models to assess its toxicity and efficacy. It has been observed that low doses of this compound do not cause significant adverse effects, while higher doses can lead to toxicity and metabolic disturbances . The threshold effects observed in these studies indicate that there is a dose-dependent response to this compound, with higher doses potentially leading to enzyme inhibition and disruption of normal cellular functions

Metabolic Pathways

This compound is involved in specific metabolic pathways that facilitate its desulfurization and conversion to less toxic forms. The primary pathway involves the action of desulfurization enzymes that catalyze the cleavage of carbon-sulfur bonds, leading to the formation of 2-hydroxybiphenyl and other metabolites . This pathway is highly specific and involves multiple enzymatic steps that ensure the efficient removal of sulfur from this compound . The interactions with cofactors such as NADH and FAD are also critical for the proper functioning of these enzymes and the overall metabolic flux .

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by its interactions with these transporters, which ensure its availability for enzymatic reactions .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with desulfurization enzymes and other biomolecules . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes that catalyze its desulfurization . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, ensuring its proper function and metabolic processing .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzothiophene-d8 can be synthesized through several methods. One common approach involves the deuteration of dibenzothiophene using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration.

Another method involves the use of deuterated reagents in the synthesis of dibenzothiophene. For example, starting with deuterated biphenyl and reacting it with sulfur dichloride (SCl2) in the presence of aluminum chloride (AlCl3) can yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process is optimized to achieve high yields and purity, ensuring the compound meets the stringent requirements for analytical standards.

Chemical Reactions Analysis

Types of Reactions

Dibenzothiophene-d8 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reduction of this compound can lead to the cleavage of the sulfur-carbon bonds. Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Aromatic substitution reactions can occur, particularly at the positions para to the sulfur atom. Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Cleaved sulfur-carbon bonds

    Substitution: Brominated or nitrated this compound derivatives

Scientific Research Applications

Dibenzothiophene-d8 has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) due to its stable isotopic composition.

    Biology: Employed in studies involving sulfur metabolism and the role of sulfur-containing compounds in biological systems.

    Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the petrochemical industry for the study of sulfur compounds in fuels and their desulfurization processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler sulfur-containing heterocycle with a single five-membered ring.

    Benzothiophene: Similar to dibenzothiophene but with only one benzene ring fused to the thiophene ring.

    Dibenzofuran: An oxygen analog of dibenzothiophene, where the sulfur atom is replaced by an oxygen atom.

Uniqueness

Dibenzothiophene-d8 is unique due to its complete deuteration, which provides distinct advantages in analytical applications. Its stability and isotopic purity make it an ideal internal standard, particularly in techniques requiring precise quantification and differentiation of compounds.

Properties

IUPAC Name

1,2,3,4,6,7,8,9-octadeuteriodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYZUPMFVPLQIF-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3S2)[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33262-29-2
Record name Dibenzothiophene-d8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1.5-2 g of the catalysts of Examples 1-4 were placed in a quartz boat which was in turn inserted into a horizontal quartz tube and placed into a Lindberg furnace. The temperature was raised to 370° C. in about one hour with N2 flowing at 50 cc/m, and the flow continued for 1.5 h at 370° C. N2 was switched off and 10% H2S/H2 then added to the reactor at 20 cc/m, the temperature increased to 400° C., and held there for 2 hours. The heat was then shut off and the catalyst cooled in flowing H2S/H2 to 70° C., at which point this flow was discontinued and N2 was added. At room temperature, the quartz tube was removed and the material transferred into a N2 purged glove box. Catalysts were evaluated in a 300 cc modified Carberry batch reactor designed for constant hydrogen flow. The catalyst was pilled and sized to 20/40 mesh and one gram was loaded into a stainless steel basket, sandwiched between a layer of mullite beads. 100 cc of liquid feed, containing 5 wt % dibenzothiophene in decalin was added to the autoclave. A hydrogen flow of 100 cc/min was passed through the reactor and the pressure was maintained at 3150 kPa using a back pressure regulator. The temperature was raised to 350° C. at 5-6 deg/min and run until either 50% DBT was converted or until 7 hours was reached. A small aliquot of product was removed every 30 minutes and analyzed by GC. Rate constants for the overall conversion as well as the conversion to the reaction products biphenyl (BP) and cyclohexylbenzene (CHB) were calculated as described by M. Daage and R. R. Chianelli [J. Cat. 149, 414-27 (1994)] and are shown in Table 1. As described in that article, high selectivities to cyclohexylbenzene relative to BP during the desulfurization reaction are a good indication of a catalyst with high hydrodenitrogenation activity, whereas high selectivities of BP relative to CHB indicates a catalyst with high hydrodesulfurization activity.
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quartz
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Synthesis routes and methods II

Procedure details

Benzidine sulfone used as the diamine component in the synthesis of the novel copolyamide is a known compound, and it can be prepared, for example, by a method comprising reacting biphenyl with sulfur in the presence of anhydrous aluminum chloride to form dibenzothiophene, oxidizing dibenzothiophene with hydrogen peroxide to form dibenzothiophene-5,5'-dioxide, nitrating the dioxide with concentrated nitric acid to form 3,7-dinitrodibenzothiophene-5,5'-dioxide and reducing the so formed dioxide with stannous chloride in the state acidified by hydrochloric acid to form benzidine sulfone.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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